molecular formula C14H11NO4 B1333986 Methyl 4-(3-nitrophenyl)benzoate CAS No. 89900-93-6

Methyl 4-(3-nitrophenyl)benzoate

Cat. No. B1333986
Key on ui cas rn: 89900-93-6
M. Wt: 257.24 g/mol
InChI Key: PMHCOLXQSXMKJJ-UHFFFAOYSA-N
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Patent
US05599813

Procedure details

In 60 ml of toluene was dissolved 6.4 g of 4-bromophenylacetic acid. To the solution were added 1.04 g of tetrakistriphenylphosphine palladium and 30 ml of 2M sodium carbonate aqueous solution. To the mixture was added the solution of 5.0 g 3-nitrophenylboric acid in 15 ml of methanol under a stream of nitrogen, followed by stirring at 80° C. for 11 hours. The reacton mixture was diluted with chloroform and filtered by Celite. The organic layer was separated and washed with 2M sodium carbonate aqueous solution and dried over anhydrous magnesium sulfate. After removing the solvent, the residue was dissolved in methanol under heating. The mixture was treated with active carbon and cooled to precipitate crystals. The crystals were collected by filtration and dried over anhydrous magnesium sulfate to yield 3.8 g of the titled compound.
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
3-nitrophenylboric acid
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](O)=O)=[CH:4][CH:3]=1.[C:12](=[O:15])([O-])[O-:13].[Na+].[Na+].[N+:18]([C:21]1[CH:22]=C(OB(O)O)C=[CH:25][CH:26]=1)([O-:20])=[O:19].[C:31]1(C)C=CC=CC=1>CO.C(Cl)(Cl)Cl>[N+:18]([C:21]1[CH:22]=[C:8]([C:5]2[CH:4]=[CH:3][C:2]([C:12]([O:13][CH3:31])=[O:15])=[CH:7][CH:6]=2)[CH:9]=[CH:25][CH:26]=1)([O-:20])=[O:19] |f:1.2.3|

Inputs

Step One
Name
tetrakistriphenylphosphine palladium
Quantity
1.04 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
3-nitrophenylboric acid
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)OB(O)O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
6.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C. for 11 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered by Celite
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 2M sodium carbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol
TEMPERATURE
Type
TEMPERATURE
Details
under heating
ADDITION
Type
ADDITION
Details
The mixture was treated with active carbon
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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